1-(4-phenoxyphenyl)propan-2-one
Overview
Description
1-(4-Phenoxyphenyl)propan-2-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol It is characterized by a phenoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-phenoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions . Another method includes the use of 4-phenoxyphenylacetic acid, which undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-phenoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-phenoxybenzoic acid.
Reduction: 1-(4-phenoxyphenyl)propan-2-ol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-phenoxyphenyl)propan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-phenoxyphenyl)propan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The phenoxy and phenyl groups contribute to its binding affinity and specificity, influencing its biological activity .
Comparison with Similar Compounds
4-Phenoxybenzaldehyde: It has a similar phenoxyphenyl structure but differs in the functional group attached to the phenyl ring.
1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-ones: These compounds are derivatives with additional functional groups, offering varied biological activities.
Uniqueness: 1-(4-phenoxyphenyl)propan-2-one is unique due to its specific combination of phenoxy and phenyl groups attached to a propan-2-one moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for diverse applications in research and industry .
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(4-phenoxyphenyl)propan-2-one |
InChI |
InChI=1S/C15H14O2/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
FVTISCGUVQSAKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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